molecular formula C10H16O B1234556 2,4-Decadienal CAS No. 2363-88-4

2,4-Decadienal

Cat. No.: B1234556
CAS No.: 2363-88-4
M. Wt: 152.23 g/mol
InChI Key: JZQKTMZYLHNFPL-BLHCBFLLSA-N
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Description

(2E,4E)-deca-2,4-dienal is a polyunsaturated fatty aldehyde that is decanal which has undergone formal dehydrogenation to introduce trans- double bonds at the 2-3 and 4-5 positions. A product of lipid peroxidation in cell membranes and a component of cooking oil fumes. It has a role as a nematicide and an apoptosis inducer.

Scientific Research Applications

Genotoxicity Studies

2,4-Decadienal, found naturally in foods and used as a flavoring ingredient, has been evaluated for its potential genotoxic effects. In vivo studies using male Han Wistar rats showed no induction of micronuclei, indicating that this compound does not present a concern for genotoxicity (Bastaki et al., 2019).

Lipid Oxidation Indicator

A study on edible oils found that this compound, as a major product of linoleic acid-rich oils, could be a potential marker for lipid oxidation. The study developed a reliable method for detecting this compound, suggesting its significance for quality control in the food industry (Sun et al., 2020).

Role in Meat Flavor

Research has highlighted the importance of this compound in forming aromas in meat flavor. The paper reviews its physicochemical properties, oxidation, degradation, and contributions to meat aroma formation (Bai Weidong, 2011).

Cytotoxic Effects

Studies have shown that trans,trans-2,4-decadienal has cytotoxic effects on human erythroleukemia cells, affecting cell viability and glutathione levels (Nappez et al., 1996).

Gastric Emptying Influence

Research demonstrates that this compound in the intestinal lumen can suppress gastric emptying in rats. The study suggests a possible link to serotonin signaling, indicating a biological effect on digestive processes (Hira et al., 2015).

Metabolic Pathways

Identification of this compound metabolites in mouse and human cells was conducted using liquid chromatography-mass spectrometry. The study contributes to understanding the metabolic pathways of this compound in vivo (Pan et al., 2014).

Safety and Hazards

2,4-Decadienal is considered hazardous. It is harmful in contact with skin and causes skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

2,4-Decadienal (2,4-Dec) is one of the main oxidation products produced during the lipid oxidation process of grouper . It primarily targets myofibrillar proteins (MP) in grouper . It also interacts with Hsp90 and 14-3-3ζ, which are two important proteins involved in inflammation and tumorigenesis .

Mode of Action

This compound plays a promotive role in altering the conformation of myofibrillar proteins and inducing oxidative degradation . It binds with myofibrillar proteins primarily through hydrophobic interactions and hydrogen bonding . It also increases inflammatory responses via Hsp90- and 14-3-3ζ-dependent mechanisms .

Biochemical Pathways

The action of this compound influences several metabolic pathways. The production of key volatile compounds associated with the overall flavor of myofibrillar proteins might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .

Pharmacokinetics

Its impact on protein conformation and overall aroma development suggests that it may have significant bioavailability .

Result of Action

The action of this compound results in altered protein conformation and induced oxidative degradation . It also increases cytokine production, JNK phosphorylation, and activation of NF-κB signaling in macrophage cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, it is produced during the lipid oxidation process of grouper, suggesting that its formation and action may be influenced by the oxidative environment .

Biochemical Analysis

Biochemical Properties

2,4-Decadienal plays a significant role in biochemical reactions, particularly in the context of lipid oxidation. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding. Additionally, this compound can form Schiff bases with amino groups in proteins, further contributing to protein modification and degradation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce oxidative stress in cells, leading to an increase in reactive oxygen species (ROS) production . This oxidative stress can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, this compound has been shown to affect the glutathione status in cells, decreasing the GSH/GSSG ratio and thereby impairing the cell’s antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to proteins and enzymes, altering their structure and function. For instance, molecular docking studies have shown that this compound binds to myofibrillar proteins through hydrophobic interactions and hydrogen bonding . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce oxidative degradation of proteins over time, leading to changes in protein conformation and function . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in biochemical analyses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce significant oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of this compound can lead to toxic or adverse effects, emphasizing the need for careful dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It is a product of the oxidation of polyunsaturated fatty acids, such as linoleic acid . Enzymes like lipoxygenase and hydroperoxide lyase play crucial roles in the formation of this compound from these fatty acids . The compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to myofibrillar proteins, affecting its distribution within muscle tissues . These interactions can impact the compound’s bioavailability and overall biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it may interact with proteins involved in lipid metabolism and oxidative stress responses . These localization patterns can influence the compound’s effects on cellular function and overall biochemical processes.

Properties

IUPAC Name

(2E,4E)-deca-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKTMZYLHNFPL-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024911
Record name (E,E)-2,4-Decadienal
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat
Record name 2,4-Decadienal
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Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.866-0.876
Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

25152-84-5, 2363-88-4, 30551-18-9
Record name (E,E)-2,4-Decadienal
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Record name 2,4-Decadienal
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Record name 2-trans-4-trans-Decadienal
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Record name (2E,4E)-Deca-2,4-dienal
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Record name 2,4-Decadienal
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Record name 2,4-Decadienal, (2E,4E)-
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Record name trans,trans-2,4-decadien-1-al
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Record name 2,4-DECADIENAL, (2E,4E)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How is 2,4-decadienal formed?

A1: this compound is primarily formed as a secondary product of lipid oxidation, particularly the degradation of linoleic acid, a polyunsaturated fatty acid abundant in vegetable oils and certain foods. [, , , , , ]

Q2: In what types of foods and products can this compound be found?

A2: this compound is present in various foods, particularly those subjected to heat treatment like deep-fried products, cooked meat, and processed snacks. It is also found in edible oils, particularly those rich in linoleic acid like sunflower and corn oil. [, , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, researchers commonly utilize techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to analyze and identify this compound in various samples. [, , , , , , ]

Q5: How stable is this compound under different conditions?

A5: this compound is relatively unstable and susceptible to further oxidation, especially in the presence of oxygen, heat, and light. [, , , ]

Q6: Are there methods to mitigate this compound formation and degradation?

A6: Yes, research suggests that antioxidants like rosemary and green tea extracts can effectively reduce the formation of this compound and other lipid oxidation products in food products. [] Additionally, proper storage conditions, such as low temperatures and limited exposure to light and oxygen, can help preserve the quality of oils and reduce this compound formation. []

Q7: What are the known biological effects of this compound?

A7: this compound exhibits cytotoxic and genotoxic effects, meaning it can be harmful to cells and potentially damage DNA. [, ] It has also been shown to promote LDL (low-density lipoprotein) oxidation, a process implicated in the development of atherosclerosis. []

Q8: What specific toxicological effects have been observed in animal studies?

A8: Studies in rodents have shown that this compound administration can lead to:

  • Gastrointestinal effects: Ulceration and inflammation of the forestomach, decreased body weight, diarrhea, and lethargy. []
  • Respiratory effects: Epithelial hyperplasia and granulomatous nodules in the lungs, increased alveolar macrophages in lung fluid. []
  • Other effects: Changes in white blood cell counts, decreased thymus and spleen weights. []

Q9: What is the no-observed-adverse-effect level (NOAEL) for this compound in animal studies?

A9: The NOAEL for this compound was determined to be 100 mg/kg body weight per day in both rats and mice. []

Q10: Is this compound considered mutagenic?

A10: While some in vivo studies have shown mixed results, this compound was not found to be mutagenic in standard in vitro tests. []

Q11: How does this compound interact with other molecules?

A11: this compound, due to its reactive aldehyde group, can interact with various molecules, including:

  • Amino Acids: It can react with amino acids, potentially leading to the formation of aroma compounds like pyrazines and pyridines, as well as potentially harmful substances like acrylamide. [, , , ]
  • Proteins: It can covalently modify proteins, altering their structure and potentially affecting their function. Studies have shown its interaction with cytochrome c, a protein crucial for cellular energy production. []

Q12: What are the common methods for analyzing and quantifying this compound?

A12: Analytical techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the identification and quantification of this compound in food and biological samples. [, , , , , ]

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